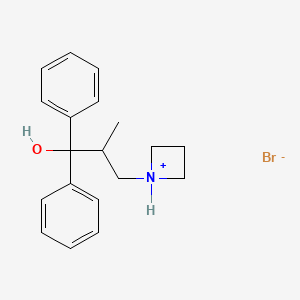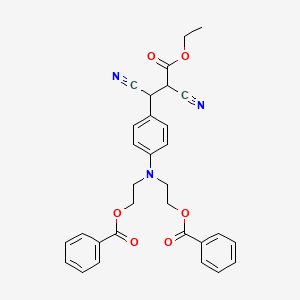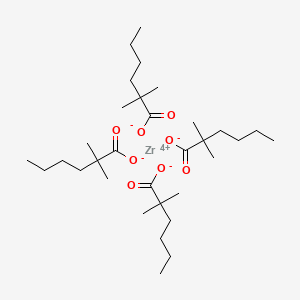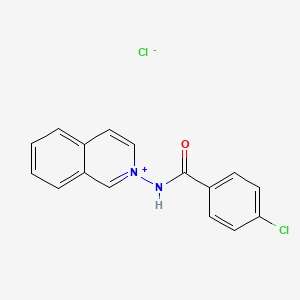
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the benzimidazole core. The hydroxyl group is introduced via selective oxidation, and the carboxylate ester is formed through esterification reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
- Quinone derivatives from oxidation.
- Dihydrobenzimidazole derivatives from reduction.
- Halogenated benzimidazole derivatives from substitution .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can modulate signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid
- 4-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid
Comparison: Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate is unique due to the presence of the ethyl ester group, which enhances its lipophilicity and bioavailability compared to its analogs. The additional methyl group at the 1-position also contributes to its distinct chemical properties and reactivity .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3 |
InChIキー |
ZQCMXQWRZDDHGX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)





